Home > Products > Screening Compounds P108714 > methyl 4-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzoate
methyl 4-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzoate -

methyl 4-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzoate

Catalog Number: EVT-4043205
CAS Number:
Molecular Formula: C17H13NO5
Molecular Weight: 311.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Methyl (E)-3-phenyl-2-propen-1-yl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8411)

  • Compound Description: FRC-8411 is a dihydropyridine derivative investigated for its antihypertensive and cardiovascular effects. It acts as a calcium channel blocker, exhibiting potent and long-lasting hypotensive effects in animal models [, ]. FRC-8411 also demonstrates a negative chronotropic effect and inhibits calcium-induced contractions in isolated tissues [].

2-Methoxyethyl (E)-3-phenyl-2-propen-1-yl (±)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate (FRC-8653)

  • Compound Description: FRC-8653 is another dihydropyridine derivative studied for its calcium antagonistic and vasorelaxing properties []. Similar to FRC-8411, it inhibits intracellular calcium increase, binds to dihydropyridine-sensitive calcium channels, and relaxes isolated rabbit aorta []. FRC-8653 exhibits a slower onset but longer duration of action compared to nifedipine [].

2-(4-Diphenylmethyl-1-piperazinyl)ethyl 5-(4,6-Dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate dihydrochloride (NIP-101)

  • Compound Description: NIP-101 is a potent calcium antagonist belonging to the 1,4-dihydropyridine class. This compound incorporates a 1,3,2-dioxaphosphorinane ring system and exhibits stereoselectivity in its calcium-antagonistic and hypotensive activities []. The absolute configuration at a specific stereocenter within the 1,4-dihydropyridine ring primarily influences its biological activity [].
  • Compound Description: NZ-105, a dihydropyridine derivative, showcases potent calcium-antagonistic and antihypertensive properties. Notably, it exhibits a unique 2-[benzyl(phenyl)amino]ethyl ester substituent on the dihydropyridine core []. The solid-state structure of NZ-105 has been elucidated through X-ray crystallographic analysis [].

2-[Benzyl(phenyl)amino]ethyl 1,4-dihydro-2,6-dimethyl-5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1-(2-morpholinoethyl)-4-(3-nitrophenyl)-3 -pyridinecarboxylate (PAK-200)

  • Compound Description: PAK-200, a novel dihydropyridine analog, demonstrates the ability to reverse multidrug resistance in tumor cells, enhancing the cytotoxic effect of Adriamycin. It achieves this by inhibiting P-glycoprotein, a transmembrane protein responsible for drug efflux []. Despite its structural similarity to other calcium channel blockers, PAK-200 exhibits relatively lower calcium antagonistic activity [].

3‐Benzotriazol‐1‐yl 5‐methyl 2,6‐dimethyl‐4‐(3‐nitro­phen­yl)‐1,4‐dihydro­pyridine‐3,5‐dicarboxyl­ate

  • Compound Description: This compound is an important intermediate in the synthesis of pharmaceuticals related to nifedipine, a well-known calcium channel blocker []. Its structure features a 1,4-dihydropyridine ring with a 3-nitrophenyl substituent, a common motif among the related compounds.

Properties

Product Name

methyl 4-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzoate

IUPAC Name

methyl 4-[(E)-3-(3-nitrophenyl)-3-oxoprop-1-enyl]benzoate

Molecular Formula

C17H13NO5

Molecular Weight

311.29 g/mol

InChI

InChI=1S/C17H13NO5/c1-23-17(20)13-8-5-12(6-9-13)7-10-16(19)14-3-2-4-15(11-14)18(21)22/h2-11H,1H3/b10-7+

InChI Key

IYVDCUIESZBAJL-JXMROGBWSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.